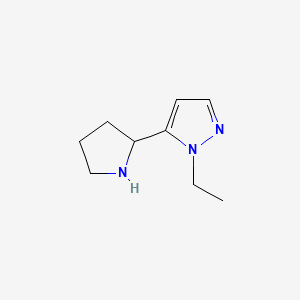

1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-12-9(5-7-11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVCPIPCUVOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 5 Pyrrolidin 2 Yl 1h Pyrazole and Its Structural Analogues

Classical and Conventional Synthetic Routes for Pyrazole-Pyrrolidine Systems

Traditional methods for the synthesis of the pyrazole (B372694) core are well-established and have been fundamental to the development of heterocyclic chemistry. These approaches typically involve condensation or cycloaddition reactions to form the five-membered ring.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, first reported in 1883. nih.gov This method involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov

For the synthesis of a 5-substituted pyrazole, a 1,3-dicarbonyl compound reacts with a substituted hydrazine. nih.gov For instance, the reaction between a non-symmetrical β-diketone and a monosubstituted hydrazine can lead to a mixture of two regioisomeric pyrazoles. researchgate.net The regioselectivity of the reaction is influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.govresearchgate.net

Other variations of cyclocondensation for pyrazole synthesis include:

Reaction with α,β-unsaturated ketones: These substrates, often derived from chalcones, react with hydrazines to first form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. nih.gov

Reaction with 1,2-allenic ketones: These compounds can undergo cyclocondensation with hydrazines under very mild conditions to produce 3,5-disubstituted pyrazoles efficiently. rsc.org

Reaction with α-oxeketene dithioacetals: This approach allows for the regioselective synthesis of polysubstituted pyrazoles through cyclocondensation with various acid hydrazides. nih.gov

| Starting Materials | Reagents | Product Type | Key Features |

| 1,3-Diketones | Hydrazine derivatives | Polysubstituted pyrazoles | Classic, versatile, potential for regioisomers. nih.govbeilstein-journals.orgnih.gov |

| α,β-Unsaturated Carbonyls | Hydrazine derivatives | Pyrazoles (via pyrazoline oxidation) | Two-step process, common for diaryl pyrazoles. nih.gov |

| 1,2-Allenic Ketones | Hydrazine derivatives | 3,5-Disubstituted pyrazoles | Extremely mild conditions, high efficiency. rsc.org |

A summary of classical cyclocondensation routes for pyrazole synthesis.

The [3+2] cycloaddition reaction is a powerful and direct method for constructing five-membered heterocyclic rings, including pyrazoles. This strategy involves the reaction of a 1,3-dipole with a dipolarophile. mdpi.com

A primary example is the reaction of diazo compounds (acting as the 1,3-dipole) with alkynes (the dipolarophile). nih.govrsc.orgresearchgate.net This method is highly effective and can often be performed simply by heating the reactants together, sometimes under solvent-free conditions, to afford the pyrazole product in high yield. rsc.orgrsc.org The reaction between electron-deficient diazo compounds, such as ethyl diazoacetate, and alkynes proceeds smoothly to form the pyrazole ring after a 1,3-hydrogen shift. rsc.org

Another important class of 1,3-dipoles used for pyrazole synthesis is nitrile imines. These are typically generated in situ from precursors like hydrazonoyl chlorides by treatment with a base. mdpi.comresearchgate.net The nitrile imine then rapidly undergoes cycloaddition with an alkene to form a pyrazoline ring or with an alkyne to directly form a pyrazole. mdpi.comnih.gov This approach offers good control over regioselectivity. mdpi.com

| 1,3-Dipole | Dipolarophile | Intermediate/Product | Key Features |

| Diazo Compounds | Alkynes | Pyrazole | Direct, often thermal and solvent-free. rsc.orgrsc.org |

| Nitrile Imines | Alkenes/Alkynes | Pyrazoline/Pyrazole | In situ generation of dipole, high regioselectivity. mdpi.comnih.gov |

An overview of 1,3-dipolar cycloaddition strategies for pyrazole ring formation.

Stereoselective Synthesis and Chiral Induction in Pyrrolidine-Pyrazolyl Systems

The biological activity of 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is expected to be highly dependent on the stereochemistry of the C2 position of the pyrrolidine (B122466) ring. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of this compound. The primary challenge lies in the asymmetric synthesis of the 2-substituted pyrrolidine precursor.

Several strategies have been developed for the stereoselective synthesis of 2-substituted pyrrolidines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., L-proline), to construct the chiral pyrrolidine ring. uniovi.es

Asymmetric Catalysis:

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of aldehydes and ketones, which can then be converted to chiral pyrrolidines. researchgate.net

Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation of substituted pyrroles using chiral metal catalysts (e.g., rhodium or iridium complexes) can lead to the formation of chiral pyrrolidines with high diastereoselectivity. researchgate.net

Biocatalysis: Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. This method offers high enantioselectivity under mild reaction conditions. nih.gov A transaminase could be employed to asymmetrically aminate a suitable ω-chloro-ketone, which would then undergo intramolecular cyclization to form the chiral 2-substituted pyrrolidine. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles can provide a route to substituted pyrrolidines. The use of a chiral catalyst or a chiral substrate can induce asymmetry in the product.

Chiral Induction in the Pyrrolidine-Pyrazolyl Linkage:

Once the chiral 2-substituted pyrrolidine is obtained, it can be used to construct the pyrazole ring. A key consideration is the potential for racemization during the pyrazole synthesis. However, methods such as the reaction of a chiral α-tosylhydrazone derived from a chiral ketone with a terminal alkyne have been shown to proceed with retention of configuration, offering a pathway to N-chiral pyrazoles. uniovi.es

Table 2: Selected Methods for Stereoselective Synthesis of 2-Substituted Pyrrolidines

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric/Diastereomeric Excess | Reference(s) |

| Biocatalysis (Transaminase) | Transaminase | ω-chloroketones | 2-substituted pyrrolidines | >95% ee | nih.gov |

| Asymmetric Hydrogenation | Rhodium/Alumina | N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Pyrrolidine derivative | 95% de | researchgate.net |

| 1,3-Dipolar Cycloaddition/ nih.govlookchem.com-Sigmatropic Rearrangement | N/A (chiral starting material) | L-proline derived chiral tosylhydrazone and terminal alkynes | N-substituted pyrazoles | High er | uniovi.es |

| η4-Dienetricarbonyliron Complex | Primary amines | Keto-aldehyde complex | 2-dienyl-substituted pyrrolidines | Excellent diastereoselectivity | lookchem.comacs.org |

Structural Elucidation and Conformational Analysis of 1 Ethyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Spectroscopic Characterization Techniques in Structural Confirmation of Pyrazole-Pyrrolidine Compounds

The definitive structural confirmation of novel compounds like 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard, each providing unique insights into the molecular architecture. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of pyrazole-pyrrolidine compounds.

In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring protons are characteristic. researchgate.net For a 1,5-disubstituted pyrazole, one would expect to see distinct signals for the protons at the C3 and C4 positions. The ethyl group attached to the N1 position of the pyrazole ring would exhibit a typical triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their exact chemical shifts influenced by the electronic environment of the pyrazole ring. The pyrrolidine (B122466) ring protons present a more complex pattern due to their diastereotopic nature and conformational mobility. The proton at the C2 position of the pyrrolidine ring, being adjacent to the pyrazole ring, would likely appear as a multiplet. The remaining pyrrolidine protons would also show complex splitting patterns.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazole ring have characteristic chemical shifts, with the C3 and C5 carbons appearing at different fields depending on the substitution. nih.gov The carbons of the ethyl group and the pyrrolidine ring would also have distinct resonances.

A representative, albeit general, set of expected chemical shifts for a compound with the this compound core structure is presented in the interactive table below. Actual values can vary based on the solvent and specific substitution patterns.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | 7.2 - 7.5 | 138 - 142 |

| Pyrazole C4-H | 6.0 - 6.3 | 105 - 110 |

| Pyrazole C5 | - | 145 - 150 |

| N-CH₂CH₃ | 3.9 - 4.2 (quartet) | 40 - 45 |

| N-CH₂CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Pyrrolidine C2-H | 3.5 - 4.0 (multiplet) | 58 - 63 |

| Pyrrolidine CH₂ | 1.8 - 2.2 (multiplets) | 25 - 35 |

| Pyrrolidine NH | 1.5 - 3.0 (broad) | - |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netresearchgate.net For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic pyrazole ring and the aliphatic ethyl and pyrrolidine groups. The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The N-H stretching vibration of the pyrrolidine ring would be observed as a band of variable intensity in the 3500-3200 cm⁻¹ region.

A summary of expected IR absorption bands is provided in the following interactive table.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3500 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=N Stretch (Pyrazole) | 1600 - 1500 |

| C=C Stretch (Pyrazole) | 1500 - 1400 |

| C-N Stretch | 1350 - 1000 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. mdpi.comdtic.mil For this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the pyrazole and pyrrolidine rings, as well as the loss of the ethyl group from the pyrazole nitrogen.

Advanced Crystallographic Investigations of Pyrazole-Pyrrolidine Derivatives

The table below presents typical crystallographic parameters that might be expected for a compound of this class, based on data from related structures.

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules per unit cell) | 4 |

Conformational Dynamics and Pseudorotation of the Pyrrolidine Moiety within the Compound

The five-membered pyrrolidine ring is not planar and undergoes a dynamic process known as pseudorotation, where the puckering of the ring moves around the ring in a wave-like motion. rsc.orgacs.org This conformational flexibility is a key determinant of the biological activity of many pyrrolidine-containing molecules. nih.gov

The conformation of the pyrrolidine ring can be described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The phase angle defines the specific conformation, which can range from envelope (E) to twist (T) forms. For a substituted pyrrolidine, the substituents will have a preference for either a pseudo-axial or pseudo-equatorial position, which in turn influences the preferred conformation of the ring. nih.govresearchgate.net

In the case of this compound, the pyrazole substituent at the C2 position of the pyrrolidine ring will play a significant role in determining the conformational equilibrium. The steric bulk of the pyrazole group will likely favor a conformation where it occupies a pseudo-equatorial position to minimize steric strain.

NMR spectroscopy is a powerful technique to study the conformational dynamics of the pyrrolidine ring in solution. acs.orgfrontiersin.orgnih.gov The vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring are dependent on the dihedral angles between the coupled protons, which are in turn related to the ring's conformation. By analyzing these coupling constants, it is possible to determine the preferred conformation and the energetics of the pseudorotation process. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to model the potential energy surface of the pseudorotation and to predict the relative energies of different conformers. frontiersin.org

The dynamic nature of the pyrrolidine ring in this compound is a critical aspect of its stereochemistry, influencing how the molecule interacts with biological targets. Understanding these conformational dynamics is therefore essential for the rational design of related compounds with specific biological activities.

Theoretical and Computational Studies on 1 Ethyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of pyrazole (B372694) derivatives. bohrium.comnih.govresearchgate.net These methods allow for the optimization of the molecular geometry to its most stable conformation. For instance, studies on similar pyrazole compounds have used DFT to calculate the optimized structure, which can then be compared with experimental data from X-ray diffraction analysis. bohrium.comresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap, as seen in some pyrazole derivatives, suggests high stability and low reactivity. nih.govresearchgate.net For example, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid reported a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This helps in predicting the sites for electrophilic and nucleophilic attacks, thus providing insights into the molecule's reactive behavior. researchgate.netasrjetsjournal.org Hirshfeld surface analysis is another technique employed to explore intermolecular interactions in the crystalline state, quantifying contributions from different types of contacts like H...H and O...H. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ~4.0 - 4.5 eV | Indicates high electronic stability and low reactivity. nih.govresearchgate.net |

| Dipole Moment | Varies | Reflects the polarity and charge distribution of the molecule. researchgate.net |

| Ionization Potential (IP) | Calculated | Relates to the energy required to remove an electron. asrjetsjournal.org |

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational space of flexible molecules like 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, which contains a pyrrolidine (B122466) ring. The pyrrolidine ring is known for its "pseudorotation," a phenomenon that allows it to adopt various non-planar conformations. nih.gov

MD simulations can track the atomic movements of the molecule over time, providing a dynamic picture of its conformational landscape. These simulations help in understanding the stability of different conformers and the energy barriers between them. For pyrazole-containing compounds, MD simulations have been used to explore the most likely binding modes with biological targets and to assess the stability of ligand-receptor complexes. researchgate.netnih.gov For instance, simulations of pyrazole derivatives with protein targets have shown minor conformational changes and fluctuations, indicating stable interactions. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are widely used to predict how a molecule like this compound might interact with biological targets, such as proteins or enzymes. Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govnih.gov

Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets, including VEGFR-2, carbonic anhydrase, and cyclin-dependent kinase 2 (CDK2). researchgate.netnih.govnih.gov Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govacs.org For example, docking of pyrazole derivatives into the active site of VEGFR-2 has revealed strong interactions with key amino acid residues. researchgate.net

Following docking, MD simulations can be employed to validate the stability of the predicted binding pose and to provide a more dynamic view of the molecular interactions. researchgate.netnih.gov

Table 2: Representative In Silico Interaction Data for Pyrazole Derivatives

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| VEGFR-2 | -6.0 to -8.0 | ALA, LYS, ASP researchgate.net |

| Carbonic Anhydrase | Varies | HIS, THR, VAL nih.gov |

Note: The data presented is illustrative of findings for various pyrazole derivatives and is not specific to this compound.

Analysis of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions, including the synthesis of pyrazole and pyrrolidine-containing heterocycles. rsc.orgrsc.org These studies can elucidate the reaction pathways, identify intermediates, and calculate the energy barriers associated with transition states.

For example, a computational study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for each step of the reaction, including Michael addition, rearrangement, and cyclization. rsc.org The energy barrier for the deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to be 21.7 kJ mol−1, while the subsequent proton transfer had a much higher barrier of 197.8 kJ mol−1. rsc.org Such analyses provide a molecular-level understanding of the reaction kinetics and can help in optimizing reaction conditions.

While a specific mechanistic study for the synthesis of this compound was not found, the general approaches used for other pyrazole syntheses, such as the condensation of a diketone with hydrazine (B178648), could be modeled computationally. nih.gov This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products to map out the entire reaction energy profile.

Structure Activity Relationship Sar Investigations and Molecular Interaction Profiling

Impact of Substituent Patterns on Molecular Recognition and Ligand-Target Interactions within Pyrazole (B372694) and Pyrrolidine (B122466) Scaffolds

The biological activity of compounds containing pyrazole and pyrrolidine rings is profoundly influenced by the nature and position of their substituents. These modifications can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby dictating its interaction with biological targets.

The pyrazole ring , an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. researchgate.netnih.govnih.gov Its properties can be finely tuned through substitution. For instance, the N-substitution on the pyrazole ring is a critical determinant of biological activity. The introduction of different lipophilic moieties, such as methyl or phenyl groups, can lead to variations in binding affinity. researchgate.net Specifically, in a series of 3,5-diphenylpyrazole (B73989) derivatives, N-substitution with methyl and phenyl groups resulted in a 4- to 6-fold decrease in activity against meprin α and β compared to the unsubstituted analog. researchgate.net The nature of substituents on the pyrazole ring also plays a crucial role. Electron-withdrawing groups have been shown to be important for developing potent anti-inflammatory analogs, while the presence of a methoxy (B1213986) moiety (an electron-donating group) can confer additional hydrogen bonding and enhance interaction with the active sites of enzymes like COX-2. nih.gov

The pyrrolidine ring , a saturated five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to explore pharmacophore space effectively due to its three-dimensional nature. nih.gov The stereochemistry and substitution pattern of the pyrrolidine ring significantly impact biological activity. For example, in a series of pyrazole-containing inhibitors of the PD-1/PD-L1 interaction, compounds bearing R- or S-pyrrolidine moieties displayed comparable levels of efficacy, suggesting that in some cases, the stereochemistry at this position may not be a critical determinant for activity. acs.org However, further modifications, such as the introduction of methyl or hydroxymethyl groups on a terminal glycine (B1666218) that replaced the pyrrolidine, led to significantly enhanced potency. acs.org

Elucidation of Key Pharmacophore Features within the 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole Scaffold

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key features can be inferred from general studies on related pyrazole derivatives.

Pharmacophore mapping studies on a dataset of pyrazole derivatives with antiproliferative activity identified a three-point model consisting of two hydrophobic groups and one hydrogen bond acceptor as crucial for activity. acs.orgnih.gov This suggests that the hydrophobic character of the ethyl group and parts of the pyrrolidine ring, along with the hydrogen bond accepting capacity of the pyrazole nitrogens, are likely important for the biological activity of this compound.

Another study on pyrazole-3-carbohydrazone derivatives highlighted the importance of specific structural elements for their efficacy. juniperpublishers.com While not identical to the target compound, this research underscores that the arrangement of hydrogen bond donors, acceptors, and hydrophobic regions within the broader pyrazole scaffold is a key determinant of its biological function.

Based on these general findings, the key pharmacophore features for the this compound scaffold can be hypothesized as:

A hydrophobic pocket accommodating the N1-ethyl group.

A hydrogen bond acceptor feature provided by the N2 atom of the pyrazole ring.

The precise arrangement and interplay of these features would ultimately define the scaffold's interaction with its specific biological target.

Ligand-Protein Interaction Studies (e.g., Molecular Docking) and Binding Mode Analysis

In a molecular docking study of a novel 4-arylindoline derivative containing a pyrazole moiety (compound J29), which acts as an inhibitor of the PD-1/PD-L1 interaction, several key interactions were identified. acs.org The pyrazole ring was found to engage in a π-π interaction with a tyrosine residue (Tyr56) and a π-anion interaction with an aspartate residue (Asp122), thereby stabilizing its binding to the PD-L1 protein. acs.org The hydrophobic portions of the molecule formed multiple hydrophobic interactions with residues such as alanine (B10760859) (Ala121) and methionine (Met115). acs.org

Extrapolating from these findings, it can be postulated that the This compound scaffold could interact with a protein target through a combination of:

Hydrogen bonding: The N2 atom of the pyrazole ring and the NH group of the pyrrolidine ring are potential hydrogen bond donors or acceptors.

Hydrophobic interactions: The ethyl group on the pyrazole and the aliphatic carbons of the pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-stacking interactions: The aromatic pyrazole ring can participate in π-π or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

The following table summarizes the potential interactions based on the analysis of related compounds.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond | Pyrazole N2, Pyrrolidine NH | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | N1-Ethyl group, Pyrrolidine ring | Alanine, Valine, Leucine, Isoleucine, Methionine |

| π-π Stacking | Pyrazole ring | Tyrosine, Phenylalanine, Tryptophan |

| π-Anion | Pyrazole ring | Aspartate, Glutamate |

These hypothetical interactions provide a framework for understanding how this compound might bind to a biological target and can guide the design of future experimental studies.

Comparative SAR Studies with Related Pyrazole and Pyrrolidine Scaffolds

Studies on related pyrazole derivatives have shown that the nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. For instance, in a series of pyrazolo[1,5-a]pyridine (B1195680) derivatives, modifications at this position were explored to optimize potency. nih.gov Similarly, the replacement of a methyl group with an ethyl group at the N1 position of a pyrazole-substituted quinazolinone was found to affect analgesic activity. nih.gov

The substituent at the C5 position of the pyrazole ring is also a critical determinant of activity. In a series of pyrazole derivatives, the introduction of various aryl groups at this position led to a range of biological activities. nih.gov A study on pyrazole-based inhibitors of meprin α and β demonstrated that variations at the 3 and 5 positions of the pyrazole ring modulated the inhibitory activity and selectivity. scispace.com

Furthermore, a study on pyrazole-containing inhibitors of the PD-1/PD-L1 interaction showed that while compounds with R- or S-pyrrolidine moieties had comparable efficacy, replacing the pyrrolidine with a glycine moiety did not lead to a significant improvement in activity. acs.org However, further modifications to the glycine tail did enhance potency, highlighting the intricate nature of SAR in this region of the molecule. acs.org

The following table presents a hypothetical comparative SAR based on findings from related scaffolds.

| Compound | R1 (N1-substituent) | R5 (C5-substituent) | Expected Activity Trend | Rationale |

| This compound | Ethyl | Pyrrolidin-2-yl | Baseline | The compound of interest. |

| Analog 1 | Methyl | Pyrrolidin-2-yl | Potentially altered | Small alkyl changes at N1 can affect binding affinity. |

| Analog 2 | Phenyl | Pyrrolidin-2-yl | Potentially altered | A bulkier, aromatic group at N1 would significantly change steric and electronic properties. |

| Analog 3 | Ethyl | Piperidin-2-yl | Potentially altered | Ring expansion of the C5 substituent could impact steric fit and basicity. |

| Analog 4 | Ethyl | (R)-Pyrrolidin-2-yl | Potentially different | Stereochemistry at the C5 substituent can be critical for chiral recognition at the binding site. |

| Analog 5 | Ethyl | (S)-Pyrrolidin-2-yl | Potentially different | Stereochemistry at the C5 substituent can be critical for chiral recognition at the binding site. |

These comparative analyses, even when inferred from related structures, provide a valuable roadmap for the rational design of more potent and selective analogs based on the this compound scaffold.

Strategic Derivatization and Functionalization of the 1 Ethyl 5 Pyrrolidin 2 Yl 1h Pyrazole Core

Functionalization of the Pyrazole (B372694) Ring for Structural Diversity

The pyrazole ring is an aromatic heterocycle that can undergo various chemical transformations to introduce structural diversity. nih.gov The positions available for functionalization on the 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole core are the C3 and C4 atoms of the pyrazole ring. The electronic nature of the pyrazole ring, with its two adjacent nitrogen atoms, influences its reactivity. Generally, the C4 position is most susceptible to electrophilic substitution, while functionalization at C3 and C5 often requires more specialized methods. nih.gov

Key functionalization strategies include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing pyrazoles without the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed reactions, for instance, can facilitate the introduction of aryl, alkyl, or other functional groups directly onto the pyrazole core.

Halogenation: The introduction of halogen atoms (Cl, Br, I) at the C4 position is a common strategy. These halogenated intermediates serve as versatile handles for further modifications, particularly through palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the attachment of a wide range of substituents. nih.gov

Nitration and Amination: Electrophilic nitration typically occurs at the C4 position. The resulting nitro group can be subsequently reduced to an amino group. This amino functional group is a key precursor for creating fused heterocyclic systems or for forming amide or sulfonamide linkages. nih.govnih.gov

Metal-Catalyzed Cross-Coupling: For pyrazoles that have been pre-functionalized (e.g., with a halogen or a boronic acid derivative), cross-coupling reactions are invaluable for creating C-C and C-heteroatom bonds, significantly expanding the accessible chemical space. rsc.orgnih.gov

Table 1: Potential Functionalization Reactions for the Pyrazole Ring This table presents potential derivatization strategies based on established pyrazole chemistry.

| Functionalization Type | Target Position | Reagents/Conditions | Resulting Group | Potential for Further Modification |

|---|---|---|---|---|

| Halogenation | C4 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl | Yes (e.g., Suzuki, Sonogashira, Buchwald-Hartwig coupling) |

| Nitration | C4 | HNO₃/H₂SO₄ | -NO₂ | Yes (Reduction to -NH₂) |

| C-H Arylation | C3 / C4 | Aryl Halide, Pd catalyst (e.g., Pd(OAc)₂) | -Aryl | Depends on aryl group substituent |

| Borylation | C3 / C4 | B₂pin₂, Ir or Pd catalyst | -B(pin) | Yes (e.g., Suzuki coupling) |

| Formylation | C4 | Vilsmeier-Haack (POCl₃, DMF) | -CHO | Yes (e.g., Reductive amination, Wittig reaction) |

Modification of the Pyrrolidine (B122466) Moiety for Enhanced Interaction Profiles

The pyrrolidine ring offers a non-planar, three-dimensional structure that is highly valuable in drug design for exploring chemical space beyond flat aromatic systems. nih.gov Its stereochemistry and potential for substitution provide critical opportunities to enhance binding interactions with biological targets. tandfonline.comnih.gov For the this compound core, the pyrrolidine moiety features a secondary amine and multiple stereogenic centers, which are key sites for modification.

Key modification strategies include:

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for modification. It can be readily acylated, sulfonated, alkylated, or used in reductive amination to introduce a vast array of functional groups. These modifications can alter the compound's basicity, introduce new hydrogen bond donors or acceptors, and add steric bulk, all of which can fine-tune the interaction profile. nih.gov

Substitution on the Ring: The carbon atoms of the pyrrolidine ring (positions C3, C4, and C5) can be substituted to optimize target engagement. For instance, introducing hydroxyl or amino groups can create new hydrogen bonding opportunities. acs.org Fluorination is another common strategy used to modulate metabolic stability and binding affinity through favorable electronic interactions. nih.govsci-hub.se

Stereochemical Control: The pyrrolidine ring in 5-(pyrrolidin-2-yl) pyrazole is chiral. The stereochemistry of substituents on the ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to the specific three-dimensional arrangement required for optimal binding to enantioselective proteins or enzymes. nih.gov Therefore, stereoselective synthesis is a critical aspect of modifying this moiety. mdpi.com

Table 2: Pyrrolidine Moiety Modification Strategies This table outlines strategies for modifying the pyrrolidine ring to enhance molecular interactions, based on general principles of medicinal chemistry.

| Modification Type | Target Site | Example Reagents/Reactions | Potential Impact on Interaction Profile |

|---|---|---|---|

| N-Acylation | Pyrrolidine Nitrogen | Acid Chloride (R-COCl), Base | Introduces H-bond acceptor (amide carbonyl); adds bulk. |

| N-Sulfonylation | Pyrrolidine Nitrogen | Sulfonyl Chloride (R-SO₂Cl), Base | Introduces H-bond acceptor (sulfone oxygens); adds bulk. |

| N-Alkylation | Pyrrolidine Nitrogen | Alkyl Halide (R-X), Base | Modifies basicity and steric profile. |

| Hydroxylation | C3 / C4 | Stereoselective oxidation methods | Introduces H-bond donor/acceptor; increases polarity. |

| Fluorination | C3 / C4 | Deoxofluorination (DAST) of a hydroxyl precursor | Modulates pKa, metabolic stability, and conformation. |

| Amino-functionalization | C3 / C4 | Introduction of an amino group from a keto precursor | Introduces a basic center and H-bond donor. |

Development of Fused and Bridged Heterocyclic Systems Incorporating the Pyrazole-Pyrrolidine Framework

Building upon the this compound core to create more complex, rigid structures is a well-established strategy for developing compounds with high affinity and selectivity for their targets. This is often achieved by synthesizing fused or bridged heterocyclic systems.

A prominent strategy involves the construction of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. rsc.org This requires the presence of an amino group on the pyrazole ring, typically at the C3 position. If one were to synthesize a precursor such as 3-amino-1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, this compound could serve as a building block for annulation reactions. The general synthesis involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, an enaminone, or a β-ketonitrile. mdpi.comresearchgate.net This reaction typically proceeds with high regioselectivity to form the fused pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net

The resulting fused systems offer several advantages:

Structural Rigidity: Fused rings reduce the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding and higher target affinity.

Novel Vector Space: The new ring system provides additional points for substitution, allowing for the exploration of different chemical vectors to engage with the target protein. arkat-usa.org

Bioisosteric Replacement: Fused systems like pyrazolo[1,5-a]pyrimidines are often used as bioisosteres of purines, enabling them to interact with biological targets that recognize the purine (B94841) scaffold, such as kinases. researchgate.net

Table 3: Examples of Reagents for Fused Ring Synthesis from a 3-Aminopyrazole Precursor This table shows examples of reagents that could be used to construct fused heterocyclic systems from a hypothetical 3-amino-1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole intermediate.

| Reagent Class | Example Reagent | Resulting Fused System |

|---|---|---|

| β-Diketone | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine |

| β-Ketoester | Ethyl Acetoacetate | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine |

| Malononitrile | Malononitrile | 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 7-Phenylpyrazolo[1,5-a]pyrimidine |

| α,β-Unsaturated Nitrile | Ethoxymethylenemalononitrile | 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Bioisosteric Replacements within the Chemical Compound Structure

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of modern drug design. ipinnovative.com Applying this concept to the this compound core can lead to new chemical entities with improved properties. Both the pyrazole and pyrrolidine rings can be replaced with a variety of bioisosteres.

Pyrazole Ring Bioisosteres: The pyrazole ring is often interchangeable with other five-membered heterocycles. These replacements can modulate electronic properties, hydrogen bonding capabilities, and metabolic stability. nih.gov For example, in the development of antagonists for the CB1 receptor, the 1,5-diarylpyrazole core of Rimonabant was successfully replaced with thiazoles, triazoles, and imidazoles. acs.orgnih.gov

Table 4: Potential Bioisosteric Replacements for the Pyrazole and Pyrrolidine Moieties This table lists common bioisosteres for the pyrazole and pyrrolidine rings based on established principles in medicinal chemistry.

| Original Moiety | Bioisostere | Rationale for Replacement |

|---|---|---|

| Pyrazole | Isoxazole | Similar size and electronics; different H-bonding pattern. |

| Thiazole | Similar size; introduces a sulfur atom, altering electronics. acs.org | |

| 1,2,3-Triazole | Similar size; adds an additional nitrogen, altering H-bonding. acs.org | |

| Imidazole | Alters position of nitrogen atoms, changing dipole moment and H-bonding vectors. nih.gov | |

| Pyrrolidine | Piperidine | Increases ring size to six members; alters conformation and basicity. acs.org |

| Azetidine | Decreases ring size to four members; creates a more strained, compact structure. acs.org | |

| Tetrahydrofuran (THF) | Replaces nitrogen with oxygen; removes basicity, introduces H-bond acceptor. | |

| Cyclopentane | Replaces nitrogen with carbon; removes basicity and H-bonding capability. | |

| (S)-5-Pyrrolidin-2-yl-1H-tetrazole | Tetrazole can act as a bioisostere for other groups, modifying acidic/basic properties. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, and how can regioselectivity be controlled?

- Methodology :

- Pd-Catalyzed Cross-Coupling : Utilize Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. For example, dissolve intermediates in degassed DMF/water, add aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄, and react at 80–120°C .

- Cyclization Reactions : Optimize conditions (e.g., POCl₃ at 120°C) for pyrazole ring formation from hydrazide precursors .

- Functional Group Compatibility : Protect amine groups (e.g., pyrrolidinyl) during alkylation steps using ethyl iodide under basic conditions (K₂CO₃ in DMF) .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Identify ethyl (-CH₂CH₃, δ ~1.2–1.5 ppm) and pyrrolidinyl protons (δ ~2.5–3.5 ppm). Compare with published spectra of analogous pyrazoles .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and aromatic carbons (δ ~100–150 ppm) .

- IR Spectroscopy : Detect N-H stretches (~3200 cm⁻¹) and C=N/C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the pyrrolidinyl substituent influence tautomeric equilibria, and what experimental methods characterize this behavior?

- Tautomer Analysis :

- X-ray Crystallography : Resolve keto-enol tautomers via bond lengths (C=O: ~1.28 Å in keto form; C-OH: ~1.36 Å in enol form). Dihedral angles between pyrazole and substituents (e.g., 43–47°) indicate steric effects on tautomer stability .

- Variable Temperature NMR : Monitor proton shifts (e.g., NH or OH signals) to track equilibrium changes with temperature .

Q. What strategies address low yields in Pd-catalyzed cross-coupling steps during synthesis?

- Optimization Tactics :

- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1–2 mol% with ligand additives (e.g., XPhos) to minimize side reactions .

- Solvent Selection : Replace DMF with toluene/ethanol mixtures to improve solubility and reduce decomposition.

- Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 120°C) to prevent boronic acid homocoupling .

Q. How can computational modeling predict the bioactivity of this compound against kinase or antimicrobial targets?

- Docking Studies :

- Molecular Dynamics (MD) : Simulate binding to p38 MAP kinase using AutoDock Vina. Focus on interactions between the pyrrolidinyl group and hydrophobic pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine in aryl groups) with antifungal activity using Hammett parameters .

Q. How can contradictions in biological activity data across substituted pyrazoles be resolved?

- Data Reconciliation :

- Meta-Analysis : Compare IC₅₀ values for analogues with varying substituents (e.g., nitro vs. amino groups). For example, nitro groups enhance antifungal activity but reduce solubility .

- Crystallographic Evidence : Link bioactivity differences to structural features (e.g., planarity of the pyrazole ring affecting target binding) .

Methodological Considerations

-

Synthetic Challenges :

- Byproduct Formation : Monitor for over-alkylation using TLC; purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Scale-Up : Replace batch reactions with flow chemistry for improved heat transfer and yield consistency .

-

Data Validation :

- Reproducibility : Validate NMR assignments with 2D experiments (COSY, HSQC) .

- Purity Standards : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.